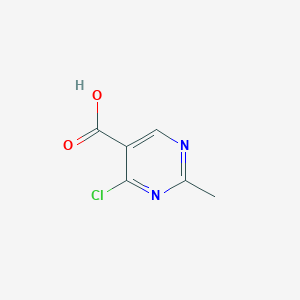

![molecular formula C9H11NO4S B1322712 3-[Methyl(methylsulfonyl)amino]benzoic acid CAS No. 89469-46-5](/img/structure/B1322712.png)

3-[Methyl(methylsulfonyl)amino]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

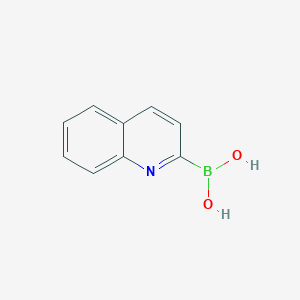

3-[Methyl(methylsulfonyl)amino]benzoic acid is a compound that can be associated with a variety of chemical and pharmacological properties. It is structurally related to benzoic acid derivatives, which are significant in drug molecules and natural products. The presence of a methylsulfonyl group suggests potential biological activity and relevance in synthetic chemistry.

Synthesis Analysis

The synthesis of compounds related to 3-[Methyl(methylsulfonyl)amino]benzoic acid involves various strategies. For instance, a series of 4-[(methylsulfonyl)amino]benzamides and sulfonamides with antiarrhythmic activity were synthesized, indicating the potential for diverse substitutions on the benzoic acid framework . Another study describes the synthesis of 3-(methylsulfonyl)benzo[b]thiophenes using a radical relay strategy, which could be related to the synthesis of 3-[Methyl(methylsulfonyl)amino]benzoic acid by highlighting the versatility of methylsulfonyl group incorporation . Additionally, a new synthesis method for 4-(methylsulfonyl)benzoic acid has been reported, which could be adapted for the synthesis of the 3-substituted isomer .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques. For example, the FT-IR, HOMO-LUMO, NBO, and MEP analysis of a methylsulfanyl derivative provides insights into the electronic structure and potential reactivity of the molecule . Similarly, the crystal and molecular-electronic structure of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride isomers have been investigated, which could inform the structural analysis of 3-[Methyl(methylsulfonyl)amino]benzoic acid .

Chemical Reactions Analysis

The chemical reactivity of benzoic acid derivatives is significant for their potential applications. Meta-C–H functionalization of benzoic acid derivatives has been achieved using a nitrile-based sulfonamide template, which could be relevant for the functionalization of the 3-position in 3-[Methyl(methylsulfonyl)amino]benzoic acid . Additionally, the synthesis of benzimidazoles using sulfonic acid functionalized imidazolium salts/FeCl3 indicates the potential for catalytic systems to facilitate reactions involving benzoic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-[Methyl(methylsulfonyl)amino]benzoic acid can be inferred from related compounds. For instance, the benzoic acid moiety is known to impart stress tolerance in plants, suggesting that derivatives like 3-[Methyl(methylsulfonyl)amino]benzoic acid may also influence biological systems . The use of dimethyl sulfoxide as a solvent for the ninhydrin reaction in amino acid analysis indicates the solubility and interaction of sulfonyl-containing compounds with other chemical entities . Furthermore, the synthesis and properties of amino acid sulfones provide insights into the behavior of sulfur-containing compounds .

Applications De Recherche Scientifique

Specific Scientific Field

The research is conducted in the field of Chemistry , specifically in the synthesis of novel heterocyclic compounds .

Summary of the Application

The compound is used in the synthesis of novel heterocyclic compounds through a multi-step process involving azo dye (S1), ester (S2), and hydrazide (S3) .

Methods of Application or Experimental Procedures

Initially, azo dye (S1) is synthesized through the reaction between resorcinol and p-aminobenzoic acid. Subsequently, ester (S2) is formed by reacting azo dye (S1) with concentrated sulfuric acid. Hydrazide (S3) is then synthesized by reacting ester (S2) with 80% hydrazine hydrate .

Further reactions of hydrazide (S3) with various anhydrides (maleic anhydride, phthalic anhydride, 3-nitrophthalic anhydride, and succinic anhydride) result in cyclization facilitated by acetic acid, yielding six-membered heterocyclic compounds .

Additionally, compound S3 undergoes cyclization with acetyl acetone, ethyl acetoacetate, methyl acetoacetate, and diethyl malonate to produce five-membered heterocyclic compounds .

Summary of the Results or Outcomes

The biological activity of these synthesized compounds is also investigated . The prepared compounds are characterized using techniques such as Fourier-Transform Infrared Spectroscopy (FT-IR), Proton Nuclear Magnetic Resonance (1HNMR), Carbon-13 Nuclear Magnetic Resonance (13C-NMR), and Elemental Analysis (CHNS) .

Glucose Analysis

In the field of Biochemistry , “3-[Methyl(methylsulfonyl)amino]benzoic acid” has been used to analyse glucose content from the extraction of starch and soluble sugars .

Acidity of Substituted Benzoic Acids

In Organic Chemistry , substituted benzoic acids, including “3-[Methyl(methylsulfonyl)amino]benzoic acid”, are studied for their acidity. The conjugate base of benzoic acid is stabilized by electron-withdrawing groups, which makes the acid more acidic .

Synthesis of Heterocyclic Compounds

In the field of Organic Chemistry , this compound is used in the synthesis of various heterocyclic compounds . The process involves multiple steps and the resulting compounds are characterized using techniques such as Fourier-Transform Infrared Spectroscopy (FT-IR), Proton Nuclear Magnetic Resonance (1HNMR), Carbon-13 Nuclear Magnetic Resonance (13C-NMR), and Elemental Analysis (CHNS) .

Propriétés

IUPAC Name |

3-[methyl(methylsulfonyl)amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-10(15(2,13)14)8-5-3-4-7(6-8)9(11)12/h3-6H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCROBQKZVFBCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC(=C1)C(=O)O)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80623675 |

Source

|

| Record name | 3-[(Methanesulfonyl)(methyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[Methyl(methylsulfonyl)amino]benzoic acid | |

CAS RN |

89469-46-5 |

Source

|

| Record name | 3-[(Methanesulfonyl)(methyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

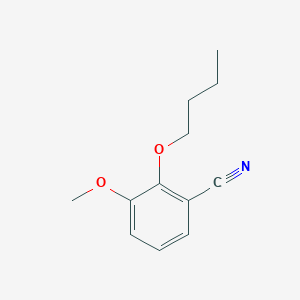

![4-Chloropyrido[4,3-d]pyrimidine](/img/structure/B1322630.png)

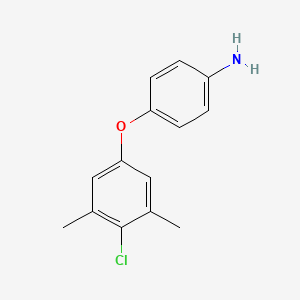

![4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322633.png)

![2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322643.png)

![2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322644.png)

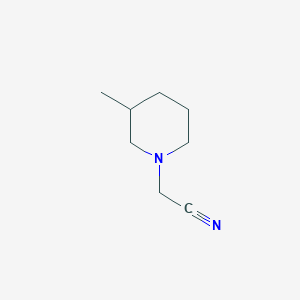

![4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline](/img/structure/B1322668.png)